

An In-Depth Technical Guide to 2-Methoxypentanoic Acid (CAS 66018-26-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxypentanoic acid

Cat. No.: B2868719

[Get Quote](#)

This document provides a comprehensive technical overview of **2-Methoxypentanoic acid**, a chiral carboxylic acid of interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its chemical properties, synthesis, analytical characterization, and safe handling. The structure of this guide is tailored to present the information logically, moving from fundamental properties to practical methodologies and future outlook.

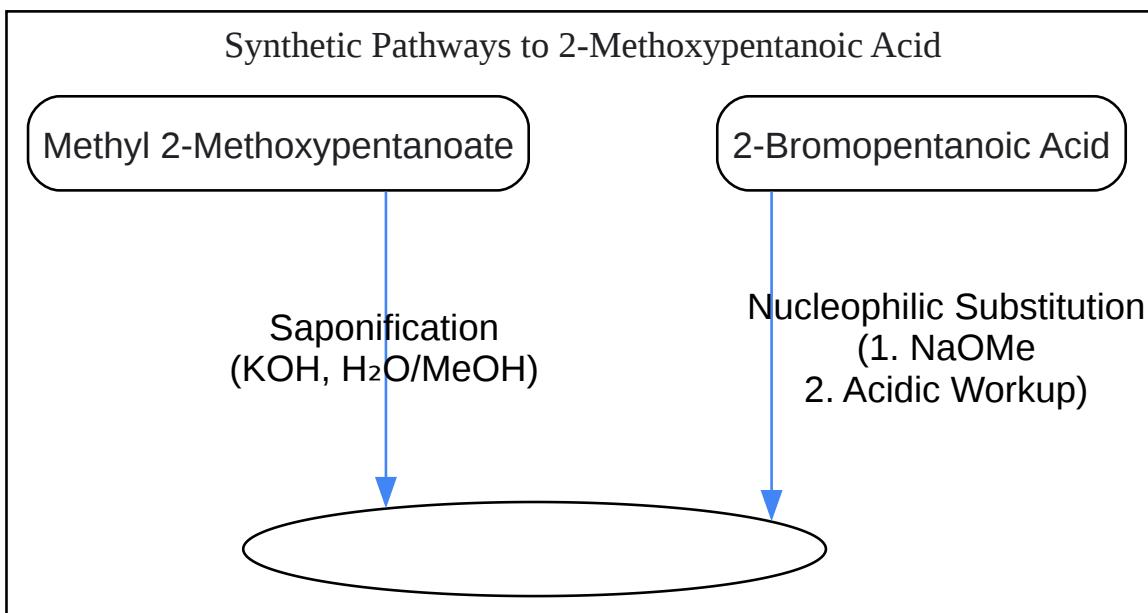
Core Molecular Profile and Physicochemical Properties

2-Methoxypentanoic acid is a derivative of pentanoic acid (also known as valeric acid) featuring a methoxy group at the alpha-position (carbon-2). This substitution introduces a chiral center, making the molecule a valuable building block for stereospecific synthesis. Its chemical identity and key physical properties are summarized below.

Property	Value	Source
CAS Number	66018-26-6	[1]
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molecular Weight	132.16 g/mol	[1]
IUPAC Name	2-methoxypentanoic acid	[1]
SMILES	CCCC(C(=O)O)OC	[1] [2]
InChI Key	ZWKQYTCYQWWVQJ- UHFFFAOYSA-N	[1]
Physical Form	Liquid	
Purity (Typical)	≥95% - 98%	[3]

Predicted Spectroscopic Signatures

While a comprehensive public database of spectra for this specific compound is not readily available, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles of organic spectroscopy.[\[4\]](#)[\[5\]](#)


- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton (O-H) in the 10-12 ppm range.[\[5\]](#) The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.3-3.8 ppm. The proton on the alpha-carbon (C2) would be a multiplet, shifted downfield by the adjacent oxygen and carbonyl group. The remaining propyl chain protons would appear as multiplets in the upfield region (approx. 0.9-1.7 ppm).[\[6\]](#)
- ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 175-185 ppm region.[\[6\]](#) The alpha-carbon, bonded to the methoxy group, would also be downfield. The methoxy carbon itself would resonate around 50-60 ppm. The carbons of the propyl chain would be found in the more shielded, upfield region of the spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum should be dominated by two characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from

approximately 2500 to 3300 cm^{-1} , which often overlaps the C-H stretching region.[5] A strong, sharp carbonyl (C=O) stretching absorption should appear around 1710 cm^{-1} for the hydrogen-bonded dimer, which is the common state for carboxylic acids.[5]

- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M^+) may be observed at $\text{m/z} = 132$. Fragmentation patterns would likely involve the loss of the methoxy group (-31 amu) or the carboxyl group (-45 amu).

Synthesis Methodologies: Pathways and Protocols

The synthesis of **2-Methoxypentanoic acid** can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are detailed protocols for common synthetic routes.

[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **2-Methoxypentanoic acid**.

Protocol: Saponification of Methyl 2-Methoxypentanoate

This is a straightforward and high-yielding method involving the hydrolysis of the corresponding methyl ester. The causality behind this choice is the robust and well-understood nature of ester hydrolysis under basic conditions, which is often quantitative.

Methodology:

- **Dissolution:** Dissolve methyl 2-methoxypentanoate in a 1:1 mixture of methanol and water in an appropriately sized round-bottom flask equipped with a magnetic stirrer.
- **Saponification:** Add a solution of potassium hydroxide (KOH) (approximately 2 molar equivalents) in water to the flask. The reaction is mildly exothermic.^[7]
- **Reaction Monitoring:** Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.
- **Solvent Removal:** Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl).^[7] Vigorous stirring is essential.
- **Extraction:** Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
- **Drying and Concentration:** Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **2-Methoxypentanoic acid**.^[7] Further purification can be achieved by distillation if necessary.

Protocol: Nucleophilic Substitution of 2-Bromopentanoic Acid


This method builds the target molecule by displacing a halide from an α -halo acid, a classic transformation in organic synthesis. The use of sodium methoxide provides the required methoxy nucleophile.

Methodology:

- **Alkoxide Preparation:** In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide. Alternatively, use commercially available sodium methoxide.
- **Nucleophilic Substitution:** Add 2-Bromopentanoic acid to the sodium methoxide solution. The reaction mixture is then heated to reflux for several hours (4-8 hours) to ensure complete substitution.
- **Workup:** After cooling to room temperature, the reaction is quenched by the addition of water. The methanol is removed via rotary evaporation.
- **Acidification and Extraction:** The aqueous residue is acidified with a strong acid (e.g., H₂SO₄ or HCl) and extracted with an organic solvent as described in Protocol 2.1 (steps 5-7).^[3]

Analytical Characterization Workflow

Validating the identity and purity of the synthesized **2-Methoxypentanoic acid** is critical. A multi-step analytical workflow ensures a comprehensive characterization of the final product.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Methodology:

- Chromatographic Purity Assessment (GC-MS):
 - Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.
 - Instrumentation: Employ a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[8]
 - Analysis: A single major peak in the chromatogram indicates high purity. The mass spectrum associated with this peak should show a molecular ion corresponding to the molecular weight of the product (132.16 g/mol) and predictable fragmentation patterns. This step serves as a self-validating system by simultaneously confirming molecular weight and assessing purity.
- Structural Confirmation (NMR Spectroscopy):
 - Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl_3) in an NMR tube.[9]
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.
 - Interpretation: Confirm the presence of all expected proton and carbon signals as predicted in Section 1.1. The integration of the proton signals should correspond to the number of protons in each environment. This provides unambiguous evidence of the molecular structure.
- Functional Group Verification (IR Spectroscopy):
 - Sample Preparation: Place a drop of the neat liquid sample on the crystal of an FTIR spectrometer with an ATR attachment.[4]
 - Analysis: Record the spectrum and verify the presence of the characteristic broad O-H stretch and the sharp C=O stretch for the carboxylic acid, confirming the primary functional group.[5]

Safety, Handling, and Storage

Proper handling of **2-Methoxypentanoic acid** is essential for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification:[1]

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Recommended Safety Precautions:[10]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong bases.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Applications and Research Outlook

While specific, large-scale industrial applications for **2-Methoxypentanoic acid** are not widely documented, its molecular structure makes it a compound of significant interest for research and development, particularly in medicinal chemistry and organic synthesis.

- Chiral Building Block: As a chiral α -substituted carboxylic acid, it serves as a valuable synthon. The stereocenter at the C2 position can be used to introduce stereospecificity in the synthesis of more complex molecules, which is a critical aspect of modern drug design.

- Pharmaceutical Intermediate: The combination of a carboxylic acid and a methoxy group provides two distinct points for chemical modification. This duality allows it to be incorporated into larger molecular scaffolds during the synthesis of biologically active compounds.[2]
- Fragment-Based Drug Discovery: In the context of fragment-based screening, small molecules like **2-Methoxypentanoic acid** can be used to probe the binding pockets of biological targets, with subsequent optimization efforts building upon this core structure.

The future utility of this compound will likely be driven by its successful incorporation into novel synthetic pathways for high-value targets. Further research into its own potential biological activities, though currently unexplored, may also reveal new avenues for its application.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17775524, **2-Methoxypentanoic acid**.
- LookChem (n.d.). **2-Methoxypentanoic acid**.
- Organic Syntheses (n.d.). (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid.
- Google Patents (n.d.). CA1191861A - Preparation of 2-methoxyalkanoic acids.
- U.S. Environmental Protection Agency (2021). Analytical Method Summaries.
- Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching.
- COCONUT (2024). 3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-1-methyl-propoxy]tetrahydropyran-2-yl]methoxy]pentanoic acid.
- Chemistry LibreTexts (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
- Agency for Toxic Substances and Disease Registry (n.d.). 6. Analytical Methods.
- YouTube (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- Google Patents (n.d.). CN101979372B - Preparation method of methoxyacetic acid.
- MDPI (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- National Center for Biotechnology Information (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 66018-26-6|2-Methoxypentanoic acid|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxypentanoic Acid (CAS 66018-26-6)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2868719#2-methoxypentanoic-acid-cas-number-66018-26-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com